

Application Notes and Protocols: Unlocking the Synthetic Potential of 1-Bromo-1-nitrocyclobutane

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Compound of Interest

Compound Name: *1-Bromo-1-nitrocyclobutane*

Cat. No.: *B3037636*

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Introduction: The Unique Reactivity of a Strained Building Block

1-Bromo-1-nitrocyclobutane is a fascinating and synthetically versatile organic building block. Its structure marries the high ring strain of a cyclobutane core with the unique electronic properties of a geminal bromo-nitro substitution. The inherent strain in the four-membered ring makes it prone to reactions that relieve this strain, while the presence of a good leaving group (bromide) and a strong electron-withdrawing group (nitro) at the same carbon atom opens up a diverse range of reaction pathways.^{[1][2]} This combination of features makes **1-bromo-1-nitrocyclobutane** a valuable precursor for the synthesis of highly functionalized cyclobutane derivatives and for accessing linear structures through ring-opening reactions. These products are of significant interest to researchers in drug discovery and materials science, where the rigid cyclobutane scaffold can serve as a bioisostere for larger or more flexible groups, potentially improving pharmacological properties.

This guide provides an in-depth exploration of the reaction mechanisms involving **1-bromo-1-nitrocyclobutane**, offering detailed protocols for its application in organic synthesis. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving desired chemical transformations.

Physicochemical and Spectroscopic Data (Predicted)

To effectively utilize **1-bromo-1-nitrocyclobutane** in synthesis, a fundamental understanding of its physical and chemical properties is essential. The following table summarizes key predicted data for this compound.

Property	Predicted Value
Molecular Formula	C ₄ H ₆ BrNO ₂
Molecular Weight	179.99 g/mol
Appearance	Colorless to pale yellow liquid
Boiling Point	~180-190 °C (decomposes)
Density	~1.6 g/cm ³
Solubility	Soluble in common organic solvents (DCM, THF, EtOAc, Acetone)
¹ H NMR (CDCl ₃ , 400 MHz)	δ 2.2-2.6 (m, 4H), 2.8-3.2 (m, 2H)
¹³ C NMR (CDCl ₃ , 100 MHz)	δ 25-30 (CH ₂), 45-50 (CH ₂), 90-95 (C-Br,NO ₂)

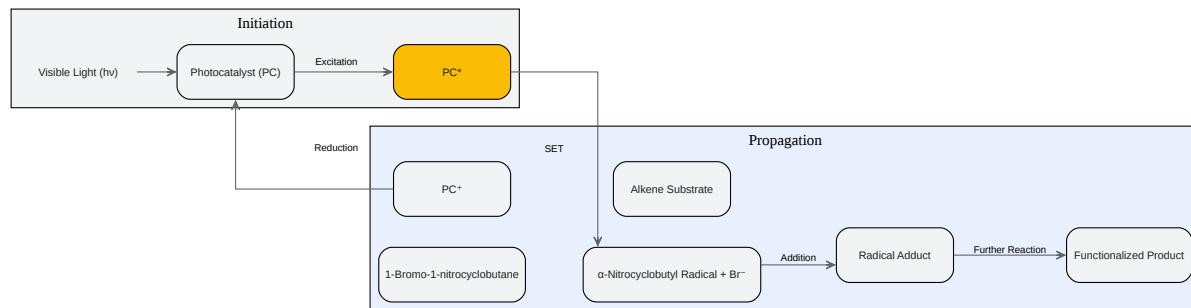
Section 1: Radical-Mediated Reactions - Harnessing the Power of Open-Shell Chemistry

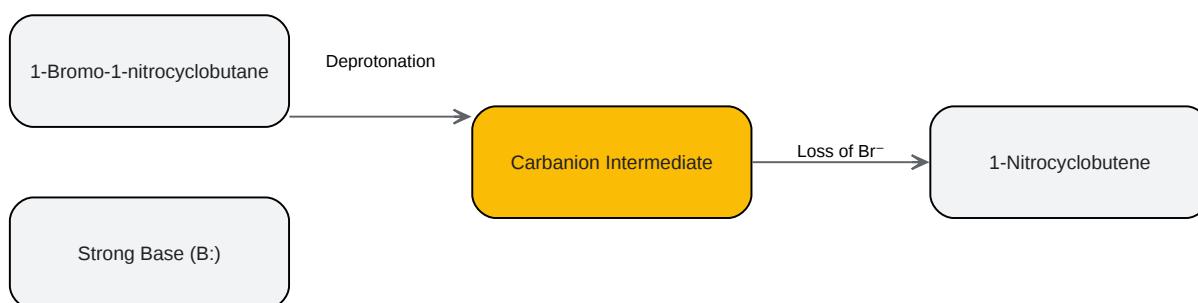
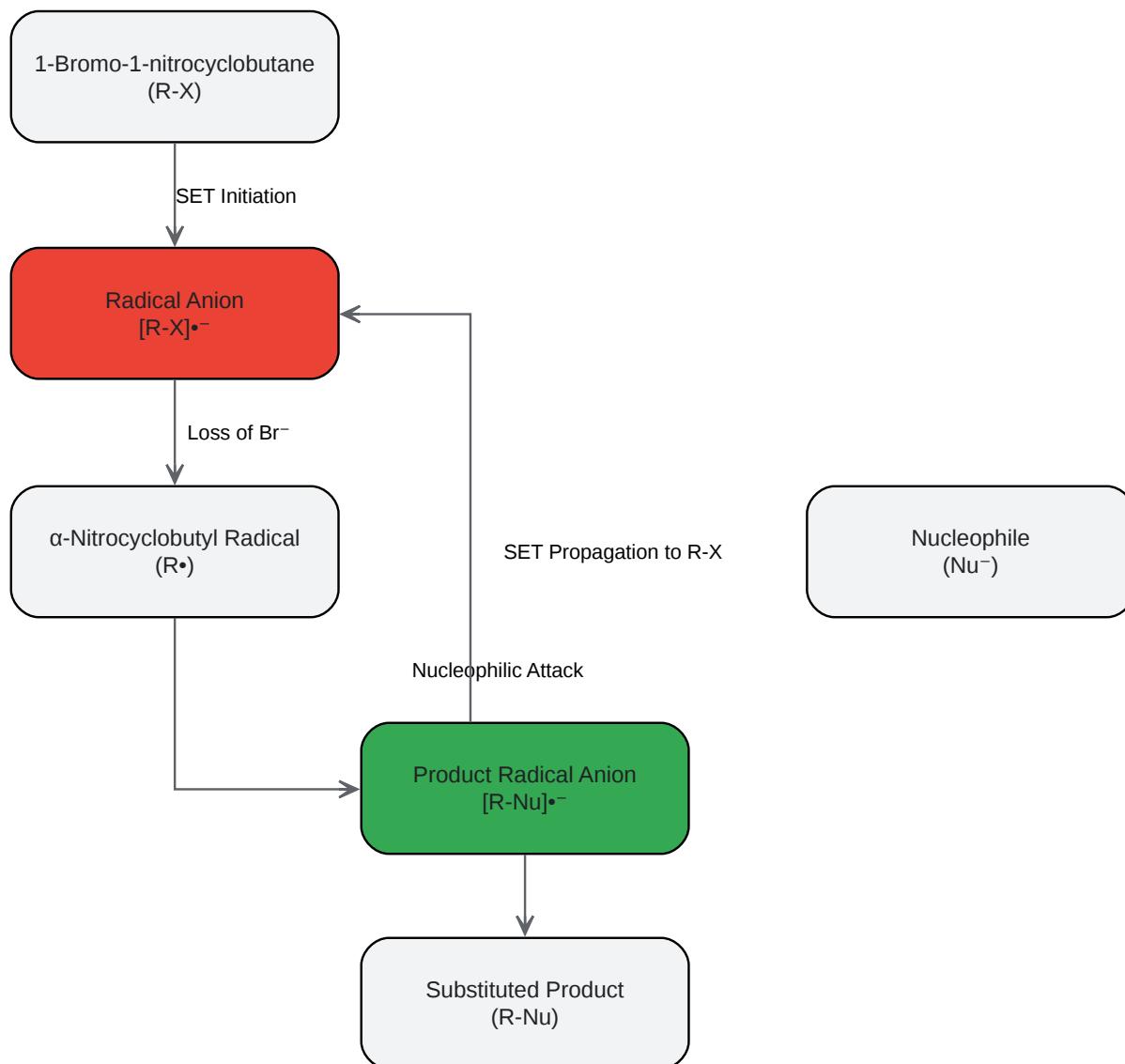
The chemistry of gem-bromonitroalkanes has seen a resurgence of interest, largely driven by advancements in photoredox catalysis.^{[3][4]} These compounds are excellent precursors to α -nitro radicals, which are electron-deficient and exhibit unique reactivity. **1-Bromo-1-nitrocyclobutane**, in particular, has been successfully employed in visible-light-induced radical reactions to construct complex molecular architectures.

Mechanism of Radical Generation and Propagation

The generation of the α -nitrocyclobutyl radical is typically initiated by a single-electron transfer (SET) from a photoexcited catalyst to the **1-bromo-1-nitrocyclobutane**. This process results in

the cleavage of the carbon-bromine bond, yielding the desired radical and the oxidized photocatalyst. The resulting electrophilic α -nitrocyclobutyl radical can then engage in a variety of transformations, most notably addition to alkenes.





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Sources

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